molecular formula C9H17NO3 B8687664 4-[(3-Methylbutanoyl)amino]butanoic acid

4-[(3-Methylbutanoyl)amino]butanoic acid

Cat. No. B8687664
M. Wt: 187.24 g/mol
InChI Key: YWWFJNCQZCOHIF-UHFFFAOYSA-N
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Patent
US05270328

Procedure details

To a solution of 20 gm (194 mMol) 4-aminobutyric acid in dichloromethane (700 ml) was added 56.8 ml (407 mMol) triethylamine and the mixture was stirred for 10 minutes. To the reaction mixture was then added a solution of 47.4 ml (388 mMol) isovaleryl chloride in dichloromethane (200 ml) dropwise and the resulting mixture was then stirred at room temperature for 2 hours. The reaction mixture was then filtered and the volatiles removed under reduced pressure. The residue was dissolved in 1N aqueous sodium hydroxide (150 ml) and the solution was stirred for 1.5 hours at room temperature. The aqueous solution was extracted with diethyl ether and the combined ether extracts were washed with water. All aqueous phases were combined and then acidified with concentrated hydrochloric acid. This mixture was then extracted well with ethyl acetate. These organic extracts were combined, dried over magnesium sulfate and concentrated under reduced pressure. The residue was slurried in hexane and the hexane decanted from the residue. Remaining residue was distilled in a bulb to bulb apparatus at 220° C. at 0.05 mmHg to give 8.0 g (22%) N-isovaleryl-4-aminobutyric acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
56.8 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].C(N(CC)CC)C.[C:15](Cl)(=[O:20])[CH2:16][CH:17]([CH3:19])[CH3:18]>ClCCl>[C:15]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])(=[O:20])[CH2:16][CH:17]([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
56.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
47.4 mL
Type
reactant
Smiles
C(CC(C)C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was then stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1N aqueous sodium hydroxide (150 ml)
STIRRING
Type
STIRRING
Details
the solution was stirred for 1.5 hours at room temperature
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether
WASH
Type
WASH
Details
the combined ether extracts were washed with water
EXTRACTION
Type
EXTRACTION
Details
This mixture was then extracted well with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the hexane decanted from the residue
DISTILLATION
Type
DISTILLATION
Details
Remaining residue was distilled in a bulb to bulb apparatus at 220° C. at 0.05 mmHg

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CC(C)C)(=O)NCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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